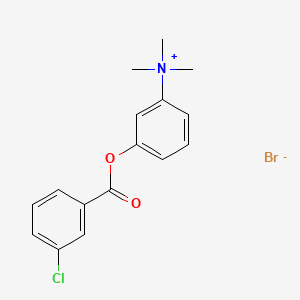
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide: is a chemical compound that features a benzoyl group substituted with a chlorine atom and an azanium bromide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide typically involves the reaction of 3-chlorobenzoic acid with phenol in the presence of a dehydrating agent to form 3-(3-chlorobenzoyl)oxyphenyl. This intermediate is then reacted with trimethylamine and bromine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: In medicine, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium chloride
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium iodide
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium fluoride
Comparison: Compared to its analogs, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may exhibit unique properties due to the presence of the bromide ion. This can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects.
Propiedades
Número CAS |
64048-28-8 |
|---|---|
Fórmula molecular |
C16H17BrClNO2 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-8-5-9-15(11-14)20-16(19)12-6-4-7-13(17)10-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RVPYACGFEOZHMA-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


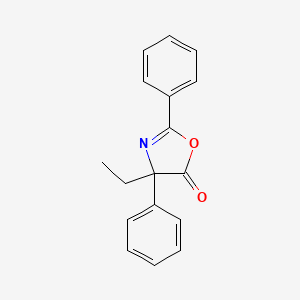
![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
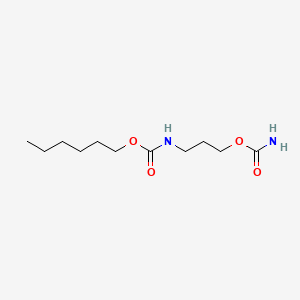
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
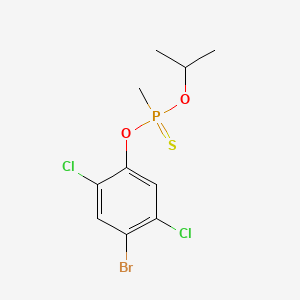
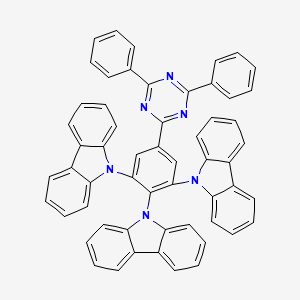
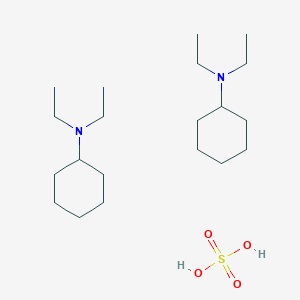
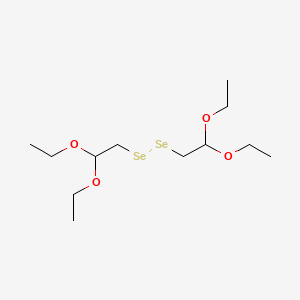

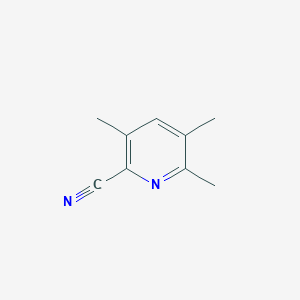
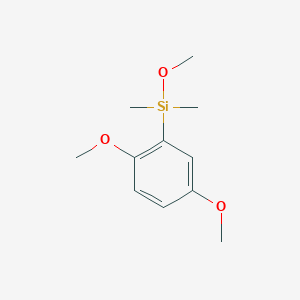
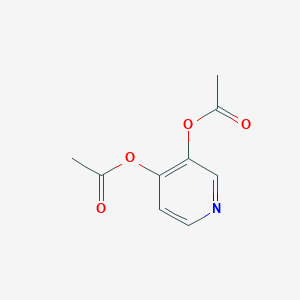
![Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon](/img/structure/B13781509.png)
